

# Synthesis of 4-methyl-1H-indazol-5-amine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-methyl-1H-indazol-5-amine

Cat. No.: B033550

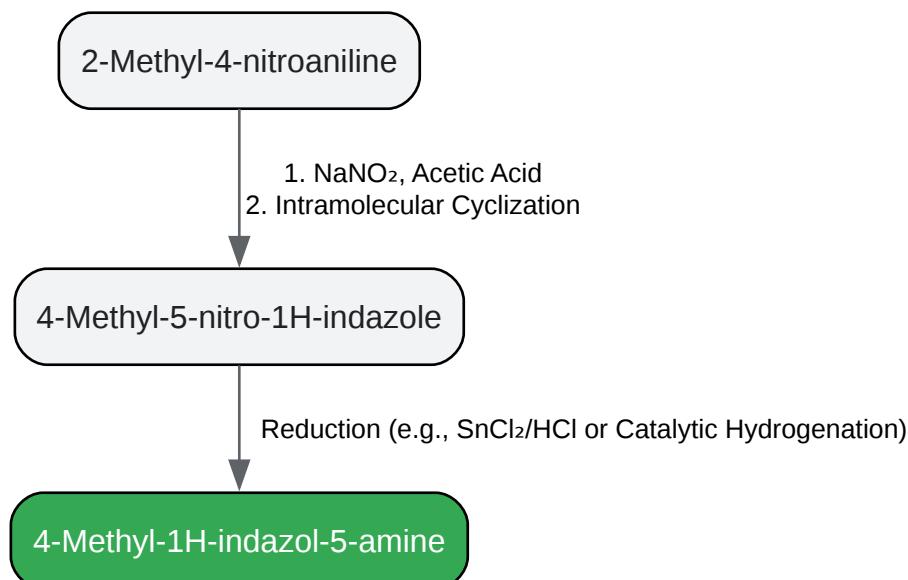
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This technical guide provides a comprehensive overview of a viable synthetic route for **4-methyl-1H-indazol-5-amine**, a key building block in the development of various pharmaceutical compounds. The described methodology is based on established chemical transformations and offers a practical approach for laboratory-scale synthesis. This document details the necessary starting materials, step-by-step experimental protocols, and relevant data presented in a clear and accessible format.

## Synthetic Pathway Overview

The synthesis of **4-methyl-1H-indazol-5-amine** is proposed as a two-step process commencing with the commercially available starting material, 2-methyl-4-nitroaniline. The initial step involves a diazotization reaction followed by an intramolecular cyclization to yield the intermediate, 4-methyl-5-nitro-1H-indazole. Subsequent reduction of the nitro group affords the final target molecule.



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Caption: Proposed synthetic workflow for **4-methyl-1H-indazol-5-amine**.

## Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of the final product is presented below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	147.18 g/mol	<a href="#">[1]</a>
CAS Number	101257-89-0	<a href="#">[1]</a>
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
GHS Hazard Statements	H302: Harmful if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation	<a href="#">[1]</a>

## Experimental Protocols

**Safety Precaution:** This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood, utilizing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

### Step 1: Synthesis of 4-methyl-5-nitro-1H-indazole

This procedure details the diazotization of 2-methyl-4-nitroaniline and subsequent intramolecular cyclization to form the indazole ring. This protocol is adapted from established procedures for similar indazole syntheses.[\[2\]](#)[\[3\]](#)

Materials and Reagents:

Reagent	Molar Mass ( g/mol )
2-Methyl-4-nitroaniline	152.15
Glacial Acetic Acid	60.05
Sodium Nitrite (NaNO <sub>2</sub> )	69.00
Deionized Water	18.02

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-nitroaniline in glacial acetic acid.
- Cool the resulting solution to 15-20°C using an ice-water bath.
- In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
- Add the sodium nitrite solution to the stirred solution of the aniline derivative all at once. It is critical to maintain the reaction temperature below 25°C during this exothermic addition.
- After the addition is complete, continue stirring the mixture for 15 minutes at the same temperature.
- Remove the ice bath and allow the solution to stand at room temperature for 3 days to ensure complete cyclization.
- Concentrate the solution under reduced pressure on a steam bath.
- Dilute the residue with a small volume of cold water and stir vigorously to precipitate the crude product.
- Collect the solid by vacuum filtration, wash with cold water, and dry to afford the crude 4-methyl-5-nitro-1H-indazole.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

## Step 2: Synthesis of 4-methyl-1H-indazol-5-amine

This protocol describes the reduction of the nitro group of 4-methyl-5-nitro-1H-indazole to the corresponding amine using stannous chloride. This method is adapted from a procedure for the reduction of a similar nitroindazole derivative.<sup>[4]</sup>

Materials and Reagents:

Reagent	Molar Mass ( g/mol )
4-Methyl-5-nitro-1H-indazole	177.16
Anhydrous Stannous Chloride (SnCl <sub>2</sub> )	189.60
Absolute Ethanol	46.07
5% Aqueous Potassium Bicarbonate (KHCO <sub>3</sub> )	100.12
Ethyl Acetate	88.11
Brine (Saturated NaCl solution)	-
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> )	120.37

Procedure:

- In a round-bottom flask, suspend 4-methyl-5-nitro-1H-indazole and anhydrous stannous chloride (approximately 5 equivalents) in absolute ethanol.
- Heat the reaction mixture to reflux (approximately 78°C) with stirring for 6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
- Allow the solution to cool to room temperature.
- Adjust the pH of the mixture to be slightly basic (pH 7-8) by the careful addition of a 5% aqueous potassium bicarbonate solution.
- Extract the product into ethyl acetate.
- Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and filter.

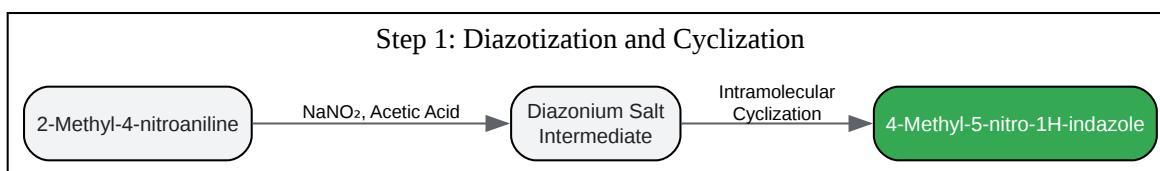
- Concentrate the filtrate under reduced pressure to yield the crude **4-methyl-1H-indazol-5-amine**.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

## Reaction Mechanisms and Logical Relationships

The synthesis of **4-methyl-1H-indazol-5-amine** involves two key chemical transformations: diazotization followed by cyclization, and the reduction of a nitro group.

### Diazotization and Cyclization

The initial step is the diazotization of the primary aromatic amine of 2-methyl-4-nitroaniline. In the presence of a strong acid (acetic acid), sodium nitrite is converted to nitrous acid (HONO), which then forms the nitrosonium ion ( $\text{NO}^+$ ). The amino group of the aniline derivative acts as a nucleophile, attacking the nitrosonium ion to form a diazonium salt intermediate. This unstable intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the ortho-position to the methyl group, leading to the formation of the stable indazole ring system.



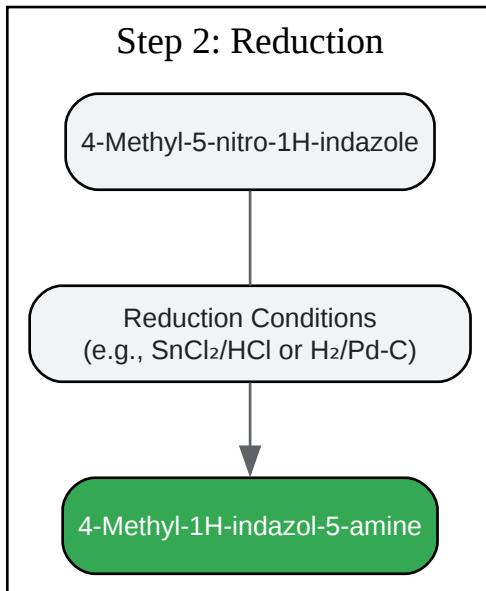
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Caption: Key stages in the formation of the indazole ring.

### Nitro Group Reduction

The second step is the reduction of the nitro group to a primary amine. While several methods are available, the use of stannous chloride in an acidic medium (generated from the hydrolysis of  $\text{SnCl}_2$  in ethanol) is a common and effective method. The nitro group is reduced in a stepwise manner, involving nitroso and hydroxylamine intermediates, to ultimately yield the

desired amino group. Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) is an alternative clean and efficient method.



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Caption: General workflow for the reduction of the nitro group.

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